

CCT196969 HDAC5 binding domain interaction

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Compound Focus: Cct196969

CAS No.: 1163719-56-9

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Frequently Asked Questions

- **What is the key finding regarding CCT196969's mechanism of action in TNBC?** Recent research has identified that in TNBC, **CCT196969** directly binds to and inhibits **Histone Deacetylase 5 (HDAC5)**, rather than its known targets like BRAF or SRC. This inhibition disrupts the HDAC5/RXRA/ASNS signaling axis, ultimately downregulating asparagine synthesis and inhibiting tumor growth [1] [2] [3].
- **Which specific protein domains are involved in the HDAC5-RXRA interaction?** The interaction between HDAC5 and Retinoid X Receptor Alpha (RXRA) occurs between the **N-terminal 1-291 amino acid region of HDAC5** and the **N-terminal 1-98 amino acid region of RXRA**. **CCT196969** binding to HDAC5 disrupts this specific interaction [1] [2].
- **What are the functional consequences of CCT196969 disrupting the HDAC5-RXRA interaction?** When **CCT196969** inhibits HDAC5, it leads to:
 - **Increased Acetylation:** Acetylation levels of RXRA at lysine residues K410 and K412 rise.
 - **Decreased Ubiquitination:** Ubiquitination of RXRA is reduced.
 - **Increased RXRA Stability:** The above changes stabilize RXRA and increase its protein levels.
 - **Transcriptional Repression:** The stabilized RXRA then acts as a transcription suppressor, binding to the ASNS promoter at the **-1114/-1104 region** to inhibit asparagine synthetase (ASNS) expression [1] [2] [3].

- **What is the downstream effect of inhibiting the HDAC5/RXRA/ASNS axis?** Downregulation of ASNS inhibits the synthesis of the amino acid asparagine and suppresses the downstream **mTORC1 signaling pathway**. This ultimately hinders the proliferation, invasion, and migration of TNBC cells [1] [2].

Troubleshooting Guides & Experimental Protocols

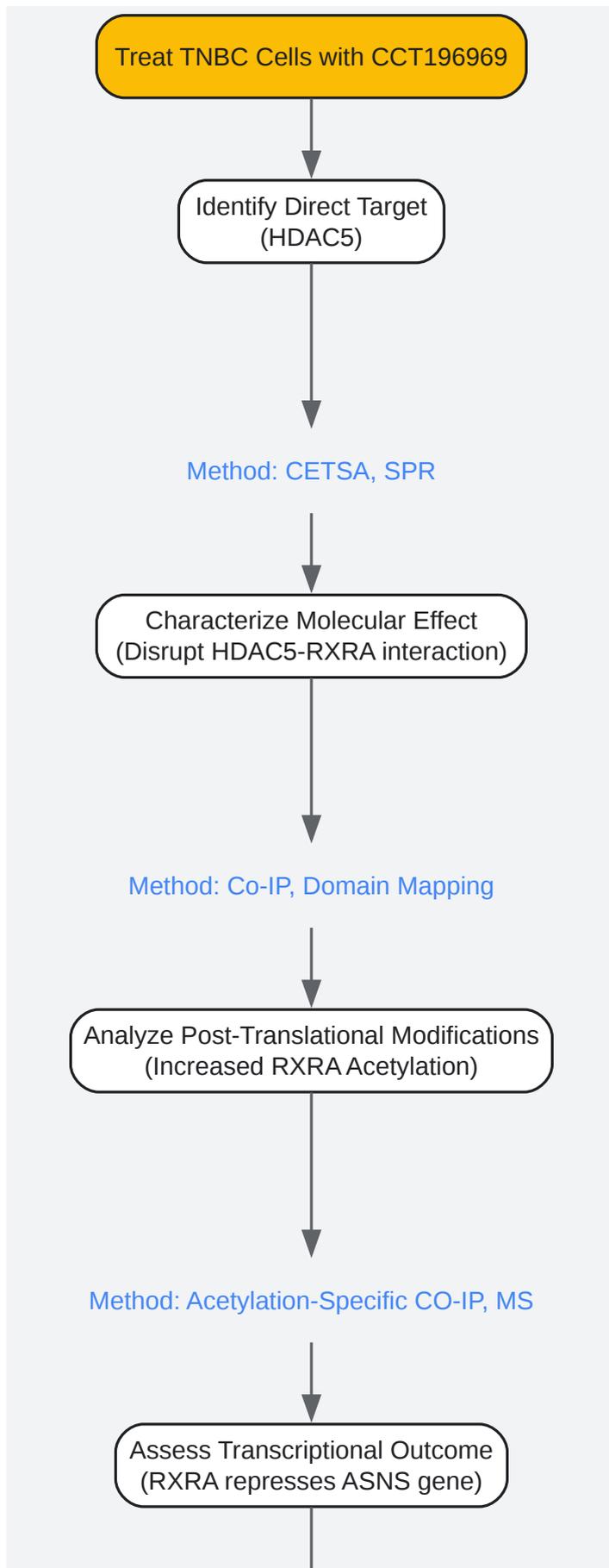
The table below summarizes key methodologies from the primary research for investigating this mechanism.

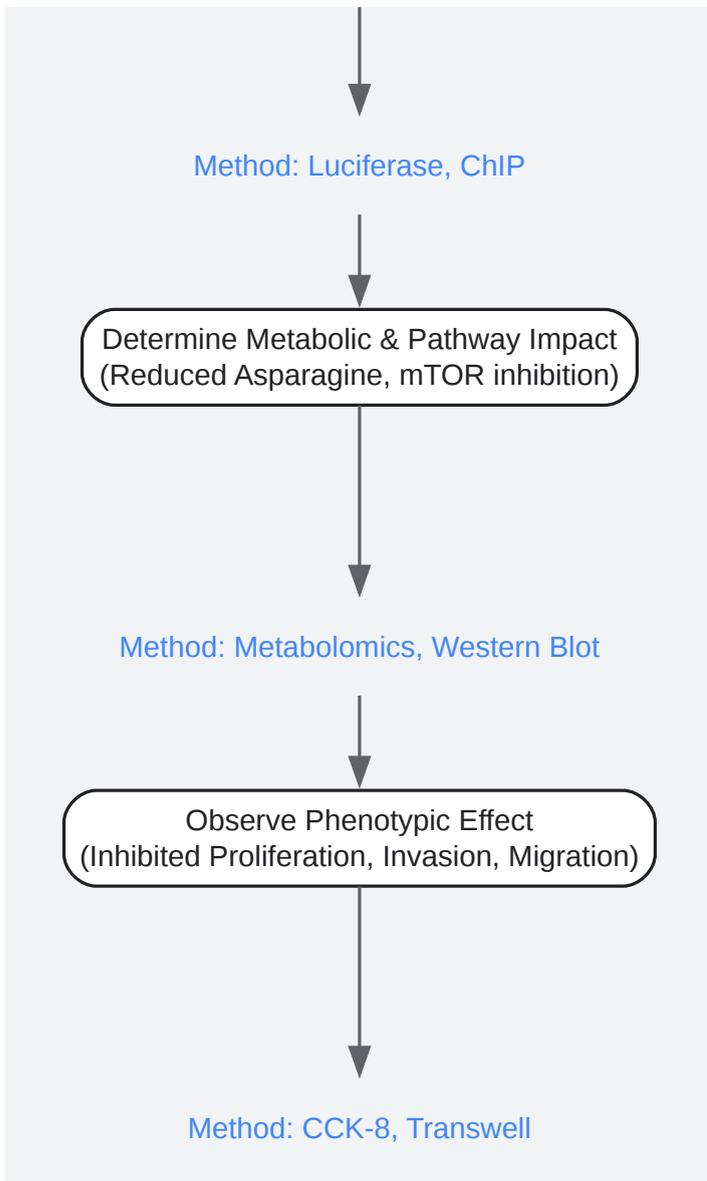
Investigation Goal	Key Assays/Techniques	Critical Parameters & Potential Pitfalls
Confirming CCT196969-HDAC5 Binding	Target Capture Assay, Cell Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR) [1] [3]	For CETSA: Ensure precise temperature control and rapid sampling. Incomplete protein denaturation can lead to false negatives.
Mapping Protein-Protein Interaction Domains	Co-Immunoprecipitation (CO-IP) with truncated constructs, binding domain prediction with PyMOL [1] [2]	In CO-IP, use appropriate controls (e.g., IgG) to confirm specificity. Overexpression of truncated proteins may disrupt native protein folding.
Identifying Post-Translational Modification Sites	CO-IP for acetylation/ubiquitination, Immunoprecipitation (IP) combined with Mass Spectrometry [1] [2] [3]	For acetylation studies, use deacetylase inhibitors in lysis buffer. Mass spectrometry requires high-purity protein samples to identify specific sites (e.g., K410, K412 on RXRA).
Validating Transcriptional Regulation	Luciferase Reporter Assay, Chromatin Immunoprecipitation (ChIP) [1] [2] [3]	In Luciferase assays, confirm promoter sequence and mutation efficiency. ChIP requires optimized antibody specificity and cross-linking conditions.
Assessing Functional Outcomes In Vitro	CCK-8/Proliferation, Transwell (Invasion/Migration), Western Blot	In Transwell assays, ensure Matrigel polymerization is uniform. For Western Blots detecting phosphorylation,

Investigation Goal	Key Assays/Techniques	Critical Parameters & Potential Pitfalls
	(mTOR pathway), Apoptosis Assays [1] [2] [4]	phosphatase inhibitors in the lysis buffer are essential.

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments used to elucidate this pathway, from initial drug treatment to final functional outcome.

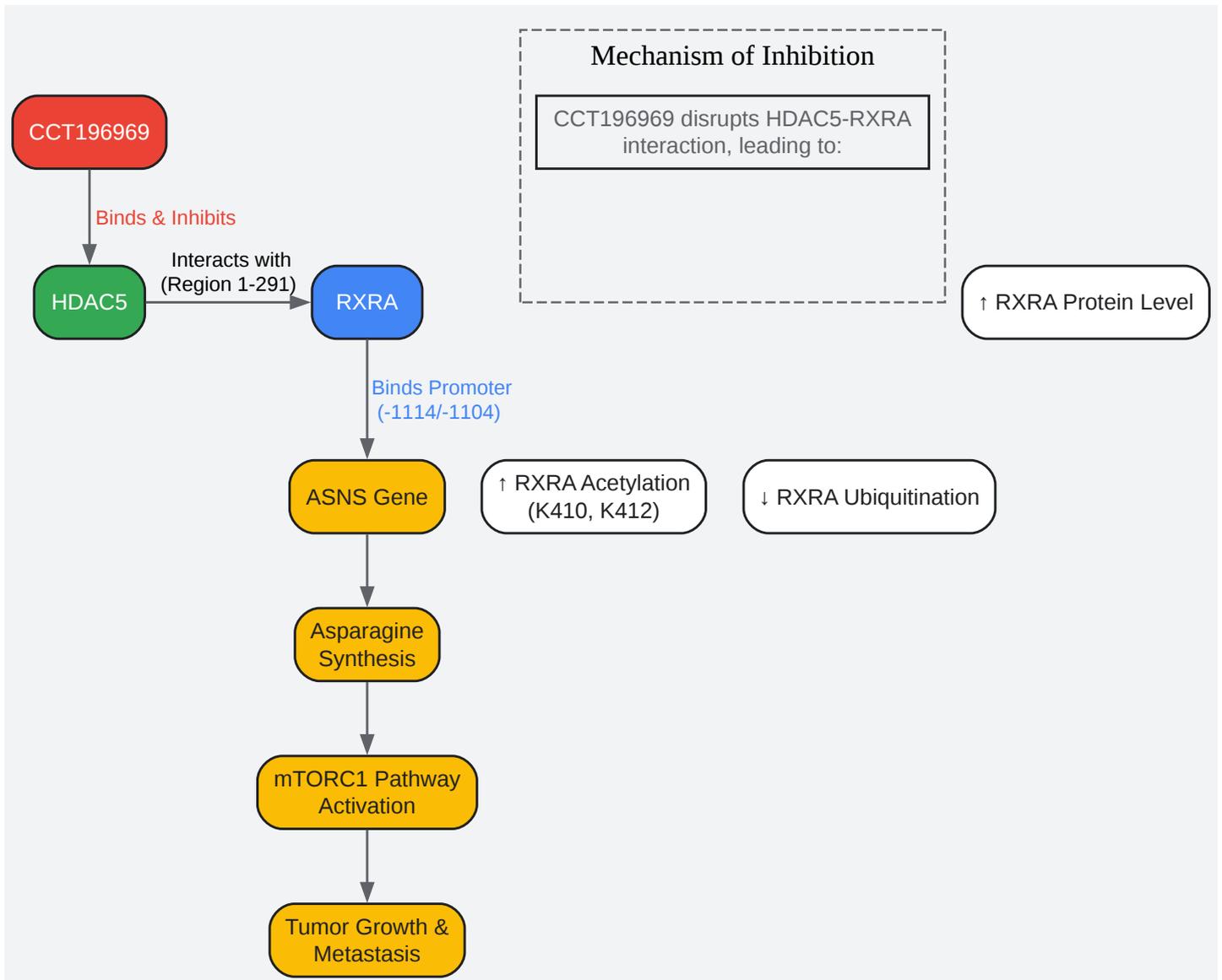




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Key Signaling Pathway

This diagram summarizes the core molecular mechanism of **CCT196969** action in TNBC cells, as discovered in the recent studies.



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Research Implications

This newly identified mechanism for **CCT196969** provides a promising therapeutic strategy for Triple-Negative Breast Cancer (TNBC) by targeting a metabolic vulnerability—*asparagine synthesis* [1] [3]. The critical experimental details provided, such as the specific protein interaction domains and acetylation sites, are essential for designing validation experiments and developing potential combination therapies.

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References

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